molecular formula C18H28BNO3 B7958224 N-Pentyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Pentyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7958224
M. Wt: 317.2 g/mol
InChI Key: SMLOOKIVUDOVPA-UHFFFAOYSA-N
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Description

N-Pentyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C16H25BNO3. It is known for its unique structure, which includes a benzamide group and a dioxaborolane ring. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Properties

IUPAC Name

N-pentyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO3/c1-6-7-10-13-20-16(21)14-11-8-9-12-15(14)19-22-17(2,3)18(4,5)23-19/h8-9,11-12H,6-7,10,13H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLOOKIVUDOVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)NCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of a benzamide derivative with a dioxaborolane compound. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like palladium or copper. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to increase yield and reduce production costs. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Pentyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the dioxaborolane ring into a boronic acid derivative.

    Reduction: The benzamide group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a boronic acid derivative, while reduction can produce an amine.

Scientific Research Applications

N-Pentyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.

    Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-Pentyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the pentyl and benzamide groups.

    Phenylboronic acid pinacol ester: Contains a boronic acid group instead of the dioxaborolane ring.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar dioxaborolane ring but with a pyridine instead of a benzamide group.

Uniqueness

N-Pentyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a benzamide group and a dioxaborolane ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where both boron and amide functionalities are required.

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